N-(3,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
N-(3,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core modified with a 3,5-dichlorophenyl carboxamide group and a 3,4-dihydroisoquinoline substituent. This structure combines multiple pharmacophoric elements:
- Pyrido[2,3-d]pyrimidine core: A bicyclic system with conjugated π-electrons, often associated with kinase inhibition or antimicrobial activity .
- 3,5-Dichlorophenyl group: A halogenated aromatic substituent known to enhance lipophilicity and bioavailability in agrochemicals and pharmaceuticals .
- 3,4-Dihydroisoquinoline moiety: A partially saturated isoquinoline derivative, which may contribute to receptor binding via hydrogen bonding or π-π interactions .
Its design parallels strategies seen in marine-derived bioactive molecules, where fused heterocycles and halogenation are common .
Properties
Molecular Formula |
C23H19Cl2N5O3 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H19Cl2N5O3/c24-14-7-15(25)9-16(8-14)26-21(32)17-10-18(31)27-20-19(17)22(33)29-23(28-20)30-6-5-12-3-1-2-4-13(12)11-30/h1-4,7-9,17H,5-6,10-11H2,(H,26,32)(H2,27,28,29,31,33) |
InChI Key |
VKICEQPOWJKXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC(=CC(=C5)Cl)Cl)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 3,5-dichlorophenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups. Common reagents and conditions include:
Reagents: Chlorinated aromatic compounds, isoquinoline derivatives, and various catalysts.
Conditions: Elevated temperatures, inert atmosphere, and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
Halogenated Aromatic Groups: The 3,5-dichlorophenyl group in the target compound is distinct from the 2,4-dichlorophenyl group in pyrazole-carboximidamide derivatives , which are linked to antimicrobial activity. The substitution pattern (3,5 vs. 2,4) may alter steric and electronic interactions with biological targets. Fenoxacrim, a pesticide, shares a dichlorophenyl carboxamide motif but uses a hexahydropyrimidine core instead of a fused pyrido-pyrimidine system .
Core Heterocycles: The pyrido[2,3-d]pyrimidine core in the target compound is structurally closer to chromeno-pyrimidine derivatives (e.g., 883955-85-9) than to pyrazole or pyrimidine cores . Chromeno-pyrimidines often exhibit fluorescence or photochemical properties, suggesting the target compound may have unique electronic characteristics.
Functional Group Variations :
- The sulfanylidene group in the pyrimidine-carboxamide analog contrasts with the dioxo groups in the target compound. Sulfanylidene moieties can enhance redox activity, whereas dioxo groups may favor hydrogen bonding.
Pharmacological and Computational Insights
While direct bioactivity data for the target compound are unavailable, insights can be inferred from related compounds:
- Docking Studies : Glide docking methods (used for ligand-receptor interaction analysis) have shown high accuracy in predicting binding poses for complex heterocycles . If applied to the target compound, these methods could elucidate interactions with kinases or microbial targets.
- Agrochemical Relevance: Fenoxacrim and iprodione metabolites (both dichlorophenyl carboxamides) demonstrate that halogenation and carboxamide groups are critical for pesticidal activity . The target compound’s dihydroisoquinoline group may offer additional binding specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
